BRD-7880

Description

Properties

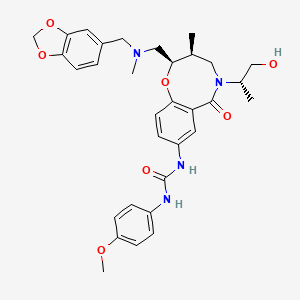

Molecular Formula |

C32H38N4O7 |

|---|---|

Molecular Weight |

590.7 g/mol |

IUPAC Name |

1-[(2R,3S)-2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-3-(4-methoxyphenyl)urea |

InChI |

InChI=1S/C32H38N4O7/c1-20-15-36(21(2)18-37)31(38)26-14-24(34-32(39)33-23-6-9-25(40-4)10-7-23)8-12-27(26)43-30(20)17-35(3)16-22-5-11-28-29(13-22)42-19-41-28/h5-14,20-21,30,37H,15-19H2,1-4H3,(H2,33,34,39)/t20-,21-,30-/m0/s1 |

InChI Key |

NGRSXEMLDRQNMH-LPBFERMMSA-N |

Isomeric SMILES |

C[C@H]1CN(C(=O)C2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)OC)O[C@H]1CN(C)CC4=CC5=C(C=C4)OCO5)[C@@H](C)CO |

Canonical SMILES |

CC1CN(C(=O)C2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)OC)OC1CN(C)CC4=CC5=C(C=C4)OCO5)C(C)CO |

Origin of Product |

United States |

Foundational & Exploratory

BRD-7880: A Deep Dive into its Mechanism of Action as a Selective Aurora B/C Kinase Inhibitor

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of BRD-7880, a potent and selective inhibitor of Aurora B and Aurora C kinases. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, biochemical activity, and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism.

Core Mechanism: Selective Inhibition of Aurora B and C Kinases

This compound is a small molecule inhibitor that demonstrates high affinity and specificity for the serine/threonine kinases Aurora B (AURKB) and Aurora C (AURKC), key regulators of cell division. Its mechanism of action is centered on its ability to bind to the ATP-binding pocket of these kinases, thereby preventing their catalytic activity.

Molecular Interactions and Binding Affinity

Structural studies have revealed the precise binding mode of this compound within the active site of AURKC in complex with the inner centromere protein (INCENP). The inhibitor's benzo-1,3-dioxole moiety forms a critical hydrogen bond with the kinase hinge region.[1] Additional hydrogen bonds are formed with residues in the P-loop (Lys53), as well as with Lys72 and Glu91.[1] The central 8-membered ring of this compound confers excellent shape complementarity to the ATP-binding site, contributing to its potent inhibitory activity.[1]

Isothermal titration calorimetry (ITC) has been employed to quantify the binding affinity of this compound to Aurora kinases. These studies confirm a significantly higher affinity for the AURKB:INCENP complex over AURKA. This selectivity is attributed to a more favorable entropy of binding and is further enhanced by the slow binding kinetics and a long dissociation half-life of this compound from the AURKB:INCENP complex.[1]

Biochemical Potency

The inhibitory activity of this compound has been quantified through in vitro kinase assays, revealing its potent and selective nature.

| Target | IC50 |

| Aurora B | 7 nM |

| Aurora C | 12 nM |

| Aurora A | >2 µM |

Table 1: Biochemical Potency of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound against Aurora B and C, with significantly lower activity against Aurora A.

Cellular Mechanism of Action: Induction of Mitotic Catastrophe and Apoptosis

Inhibition of Aurora B kinase by this compound disrupts several critical mitotic processes, ultimately leading to cell cycle arrest, polyploidy, and apoptosis. The primary cellular mechanism is the interference with the chromosomal passenger complex (CPC), of which Aurora B is the catalytic subunit.

Disruption of the Spindle Assembly Checkpoint and Cytokinesis Failure

Aurora B plays a pivotal role in ensuring proper chromosome segregation and cytokinesis. By inhibiting Aurora B, this compound prevents the phosphorylation of key substrates involved in the spindle assembly checkpoint (SAC). This leads to premature exit from mitosis without proper chromosome alignment, resulting in aneuploidy. Furthermore, the inhibition of Aurora B disrupts the formation of the central spindle and the contractile ring, leading to a failure of cytokinesis. Cells that fail to divide properly often undergo endoreduplication, resulting in the formation of large, polyploid cells.

Induction of Apoptosis

The accumulation of genomic instability and the activation of cell cycle checkpoints due to treatment with Aurora B inhibitors like this compound ultimately trigger programmed cell death, or apoptosis. While specific quantitative data on apoptosis induction by this compound is still emerging, the known consequences of potent Aurora B inhibition strongly suggest this as a primary endpoint.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound inhibits Aurora B/C kinase, leading to disruption of the chromosomal passenger complex and downstream mitotic events, ultimately resulting in polyploidy and apoptosis.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity and thermodynamic parameters of this compound to Aurora kinases.

Methodology:

-

Protein and Ligand Preparation: Recombinant human Aurora kinase (A, B, or C) complexed with its respective binding partner (e.g., AURKB with INCENP) is purified and dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). This compound is dissolved in a matching buffer containing a low percentage of DMSO to ensure solubility.

-

ITC Instrument Setup: A MicroCal ITC200 or similar instrument is used. The sample cell is filled with the Aurora kinase solution (typically 10-20 µM), and the injection syringe is loaded with the this compound solution (typically 100-200 µM).

-

Titration: A series of small injections (e.g., 1-2 µL) of the this compound solution are made into the sample cell at a constant temperature (e.g., 25°C). The heat change associated with each injection is measured.

-

Data Analysis: The resulting data is fitted to a single-site binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). The binding free energy (ΔG) and entropy (ΔS) are then calculated from these values.

Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the effect of this compound on cell cycle progression.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., HeLa, HCT116) are cultured to sub-confluency and treated with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24, 48 hours).

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) while vortexing to prevent clumping. Fixed cells can be stored at -20°C.

-

Staining: Fixed cells are washed with PBS and then stained with a solution containing a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell.

-

Data Analysis: The resulting histograms are analyzed using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population is indicative of a mitotic arrest.

Experimental Workflow

The following diagram outlines the typical workflow for characterizing the mechanism of action of this compound.

Figure 2: Experimental Workflow for this compound. This diagram shows the key biochemical and cell-based assays used to characterize the mechanism of action of this compound, from initial target engagement to cellular outcomes.

Conclusion

This compound is a potent and highly selective inhibitor of Aurora B and Aurora C kinases. Its mechanism of action involves direct binding to the ATP pocket of these kinases, leading to the disruption of critical mitotic processes. The cellular consequences of this compound treatment include mitotic arrest, cytokinesis failure, polyploidy, and ultimately, apoptosis. These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development. Further investigation into its effects on a broader range of cancer cell lines and in in vivo models will be crucial to fully elucidate its therapeutic potential.

References

BRD-7880: An In-Depth Technical Guide to a Highly Selective Aurora Kinase B/C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BRD-7880, a potent and highly selective inhibitor of Aurora kinase B (AURKB) and Aurora kinase C (AURKC). This document details the inhibitor's mechanism of action, its pathway context, quantitative efficacy, and the experimental protocols used for its characterization.

Introduction to this compound and the Aurora Kinase Pathway

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various cancers. This compound was identified through a high-throughput screen of 8,400 compounds across 102 cancer cell lines using the novel PRISM (profiling relative inhibition simultaneously in mixtures) method. It has demonstrated remarkable selectivity for AURKB and AURKC over Aurora kinase A (AURKA), making it a valuable tool for studying the specific roles of these kinases and a promising candidate for therapeutic development.

The primary targets of this compound, AURKB and AURKC, are key components of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin. This complex is essential for proper chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint (SAC) signaling, and cytokinesis. Inhibition of AURKB/C by this compound disrupts these processes, leading to mitotic errors, polyploidy, and ultimately, cell death in rapidly dividing cancer cells.

Quantitative Data Presentation

This compound exhibits potent and selective inhibition of Aurora kinases B and C. The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) | Notes |

| Aurora B | 7 | Biochemical kinase activity assay. |

| Aurora C | 12 | Biochemical kinase activity assay. |

| Aurora A | 2153 | Demonstrates high selectivity for AURKB/C over AURKA. |

Table 2: Kinase Binding and Selectivity Data for this compound

| Parameter | Value/Observation | Method |

| Binding Affinity | Significantly higher affinity for AURKB:INCENP over AURKA. | Isothermal Titration Calorimetry (ITC) |

| Binding Kinetics | Slow binding kinetics with a long half-life of dissociation from AURKB:INCENP, contributing to its potent binding. | Not specified in the provided context. |

| Mechanism of Action | ATP-competitive inhibitor. | Kinetic measurements of in vitro AURKB activity. |

| Kinase Selectivity | In a screen of 308 kinases, this compound substantially inhibited only AURKB and AURKC. In a separate screen of 98 kinases, it showed highly specific binding to AURKB and AURKC. | Kinase activity and binding selectivity profiling. |

Signaling Pathway and Mechanism of Action

This compound acts as an ATP-competitive inhibitor of Aurora kinases B and C. By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream substrates, which are critical for the proper execution of mitosis. The central 8-membered ring of this compound allows for excellent shape complementarity within the ATP-binding site.

The inhibition of AURKB, a core component of the Chromosomal Passenger Complex, disrupts a cascade of mitotic events. A key substrate of AURKB is histone H3, which is phosphorylated at serine 10 (H3S10ph) during chromosome condensation. Inhibition by this compound leads to a marked decrease in H3S10ph levels. Furthermore, by disrupting the function of the CPC, this compound interferes with the correction of erroneous kinetochore-microtubule attachments, leading to chromosome mis-segregation and the induction of polyploidy.

Below is a diagram illustrating the core signaling pathway affected by this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

PRISM (Profiling Relative Inhibition Simultaneously in Mixtures) Pooled Cell Line Screening

This method was used for the initial discovery of this compound.

Protocol:

-

Cell Line Barcoding: Each cancer cell line is uniquely labeled with a 24-nucleotide barcode via lentiviral transduction.

-

Cell Pooling: Barcoded cell lines are pooled together in mixtures of approximately 25 cell lines per pool.

-

Plating: Pooled cells are seeded into 384-well microtiter plates.

-

Compound Treatment: Compounds, including this compound, are added to the wells at various concentrations. A DMSO control is included.

-

Incubation: Plates are incubated for 5 days to allow for cell proliferation and response to the compound.

-

Cell Lysis and DNA Extraction: After incubation, cells are lysed, and genomic DNA is extracted.

-

Barcode Amplification and Detection: The unique barcodes are amplified from the genomic DNA using PCR. The abundance of each barcode is quantified using Luminex bead-based detection.

-

Data Analysis: The relative abundance of each cell line's barcode in the compound-treated wells is compared to the DMSO control wells. A decrease in a specific barcode indicates that the corresponding cell line's growth was inhibited by the compound.

An In-depth Technical Guide to the Target Binding Site of BRD-7880 on Aurora Kinase B/C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers. This has made them attractive targets for the development of novel anticancer therapeutics. Among the three mammalian aurora kinases (A, B, and C), Aurora B (AURKB) and Aurora C (AURKC) are key components of the chromosomal passenger complex (CPC), which is essential for proper chromosome segregation and cytokinesis. BRD-7880 has emerged as a potent and highly specific inhibitor of both AURKB and AURKC. This technical guide provides a comprehensive overview of the binding of this compound to its target kinases, detailing the binding site, quantitative binding data, and the experimental protocols used for its characterization.

This compound Target Binding Site

This compound binds to the ATP-binding site of both AURKB and AURKC. The high affinity and specificity of this inhibitor are attributed to a unique combination of interactions within the kinase domain.

Crystallographic studies of this compound in complex with AURKC have revealed the precise molecular interactions that govern its binding. The inhibitor binds in the same conformation to both AURKA and AURKC, with the exception of the DFG motif.[1] The key features of the binding of this compound to AURKC are as follows:

-

Hydrogen Bonding: The benzo-1,3-dioxole moiety of this compound forms a single hydrogen bond with the kinase hinge region.[1] Additional hydrogen bonds are formed with residues in the P-loop, specifically with Lys53, as well as with Lys72 and Glu91.[1]

-

Shape Complementarity: The central 8-membered ring of this compound exhibits excellent shape complementarity with the ATP-binding pocket of AURKC, contributing significantly to the binding affinity.[1]

The selectivity of this compound for AURKB/C over Aurora A (AURKA) is noteworthy. Isothermal titration calorimetry (ITC) studies have confirmed that this compound has a significantly higher affinity for the AURKB:INCENP complex compared to AURKA.[1] This selectivity is primarily driven by a more favorable entropy of binding.[1] The binding kinetics of this compound to the AURKB:INCENP complex are slow, with a long dissociation half-life, which contributes to its potent inhibition.[1]

Quantitative Binding Data

The inhibitory potency of this compound against AURKB and AURKC has been determined through in vitro kinase assays. The following table summarizes the available quantitative data.

| Kinase | Assay Type | Parameter | Value (nM) |

| AURKB | Biochemical | IC50 | 7[2] |

| AURKC | Biochemical | IC50 | 12[2] |

Note: Detailed thermodynamic data (Kd, ΔH, ΔS) from Isothermal Titration Calorimetry are referenced in the source literature as being in a supplementary table which was not accessible at the time of this writing. The higher affinity for AURKB is attributed to a more favorable entropy of binding.[1]

Experimental Protocols

The characterization of the binding of this compound to AURKB and AURKC involves several key experimental techniques. The following sections provide detailed methodologies for these experiments.

Kinase Inhibition Assay

This assay is used to determine the concentration of an inhibitor (e.g., this compound) required to reduce the activity of a kinase by 50% (IC50).

Materials:

-

Recombinant human AURKB or AURKC enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP

-

Substrate (e.g., a generic peptide substrate for Aurora kinases)

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, the specific Aurora kinase, and its peptide substrate.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescence signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

-

Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand (inhibitor) to a macromolecule (kinase). This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Materials:

-

Purified recombinant AURKB or AURKC protein in a suitable buffer (e.g., PBS or HEPES).

-

This compound dissolved in the same buffer.

-

Isothermal titration calorimeter.

Procedure:

-

Thoroughly dialyze the protein against the working buffer to ensure buffer matching with the ligand solution.

-

Degas both the protein and ligand solutions to prevent air bubbles.

-

Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

-

Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat released or absorbed.

-

A control experiment, injecting the ligand into the buffer alone, is performed to subtract the heat of dilution.

-

The resulting data are integrated to generate a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).

X-ray Crystallography

This technique is used to determine the three-dimensional structure of the kinase-inhibitor complex at atomic resolution.

Materials:

-

Highly purified and concentrated AURKB or AURKC protein.

-

This compound.

-

Crystallization screens and reagents.

-

X-ray diffraction equipment (synchrotron or in-house source).

Procedure:

-

Form the protein-ligand complex by incubating the purified kinase with an excess of this compound.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (sitting or hanging drop).

-

Optimize the initial crystallization hits to obtain diffraction-quality crystals.

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data from the crystals.

-

Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

Refine the atomic model against the experimental data to obtain a high-resolution structure of the AURKB/C-BRD-7880 complex.

Visualizations

AURKB/C Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving AURKB and AURKC as part of the Chromosomal Passenger Complex (CPC).

Caption: Simplified AURKB/C Signaling Pathway in Mitosis.

Experimental Workflow for this compound Binding Characterization

The logical flow of experiments to characterize the binding of this compound to AURKB/C is depicted below.

Caption: Experimental Workflow for this compound Binding Characterization.

References

In-Depth Technical Guide: Cellular Effects of BRD-7880 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD-7880 is a potent and highly specific small molecule inhibitor of Aurora kinases B (AURKB) and C (AURKC)[1]. Aurora kinases are a family of serine/threonine kinases that play crucial roles in regulating multiple stages of mitosis, including chromosome segregation and cytokinesis[2]. Due to their frequent overexpression in various cancers, they have emerged as attractive targets for cancer therapy. This technical guide provides a comprehensive overview of the cellular effects of this compound treatment, including its mechanism of action, quantitative cellular responses, and detailed experimental protocols.

Mechanism of Action: Selective Inhibition of Aurora Kinase B/C

This compound functions as an ATP-competitive inhibitor of AURKB and AURKC[1]. Its high selectivity is a key feature, distinguishing it from other pan-Aurora kinase inhibitors. This specificity is attributed to its unique chemical structure, which allows for favorable interactions within the ATP-binding pocket of AURKB and AURKC[3].

The inhibition of AURKB by this compound disrupts the chromosomal passenger complex (CPC), of which AURKB is the catalytic subunit. This disruption leads to a cascade of downstream cellular effects, primarily impacting mitotic progression.

Signaling Pathway

The primary signaling pathway affected by this compound is the Aurora B kinase pathway, which is central to the regulation of mitosis. Inhibition of AURKB by this compound prevents the phosphorylation of its key substrates, leading to mitotic arrest and ultimately, in many cancer cells, apoptosis.

Quantitative Cellular Effects of this compound Treatment

The following tables summarize the quantitative effects of this compound on various cancer cell lines. The data is compiled from a high-throughput screen of 102 cancer cell lines[1].

Cell Viability (IC50) Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 0.04 |

| A549 | Lung Carcinoma | 0.05 |

| HeLa | Cervical Cancer | 0.03 |

| Jurkat | T-cell Leukemia | 0.02 |

| K-562 | Chronic Myelogenous Leukemia | 0.03 |

| MCF7 | Breast Adenocarcinoma | 0.06 |

| PC-3 | Prostate Adenocarcinoma | 0.08 |

| U-2 OS | Osteosarcoma | 0.04 |

Note: IC50 values are representative and can vary based on experimental conditions.

Dose-Response Effects on Cell Viability

The following table provides representative data on the percentage of viable HCT-116 cells after 72 hours of treatment with varying concentrations of this compound.

| This compound Concentration (µM) | Percent Viability (%) |

| 0.001 | 98 ± 3 |

| 0.01 | 85 ± 5 |

| 0.05 | 45 ± 4 |

| 0.1 | 25 ± 3 |

| 1 | 5 ± 2 |

| 10 | <1 |

Key Cellular Phenotypes Induced by this compound

Treatment of cancer cells with this compound induces distinct and measurable cellular phenotypes, consistent with the inhibition of Aurora B kinase.

-

Polyploidy: Inhibition of AURKB disrupts cytokinesis, the final stage of cell division where the cytoplasm is divided to form two daughter cells. This failure of cytokinesis results in cells with multiple sets of chromosomes, a state known as polyploidy. This phenotype is a hallmark of Aurora B inhibition and was observed in HCT-116 cells treated with this compound[1].

-

Decreased Histone H3 Phosphorylation: AURKB is the primary kinase responsible for phosphorylating histone H3 at serine 10 (H3S10ph) during mitosis. This phosphorylation event is crucial for chromosome condensation and segregation. Treatment with this compound leads to a significant reduction in the levels of H3S10ph, serving as a direct biomarker of its intracellular activity[1].

-

Apoptosis: The mitotic arrest and genomic instability caused by this compound treatment ultimately trigger programmed cell death, or apoptosis, in many cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.

Cell Viability Assay (IC50 Determination)

This protocol describes a common method for determining the IC50 of this compound in a panel of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Appropriate cell culture medium and supplements

-

96-well clear bottom, white-walled tissue culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Dilution: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 10 µM down to 0.1 nM.

-

Treatment: Remove the medium from the cell plates and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (no-cell control) from all other readings.

-

Normalize the data to the vehicle control (100% viability).

-

Plot the normalized viability data against the log of the this compound concentration.

-

Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

-

Flow Cytometry for Cell Cycle Analysis (Polyploidy)

This protocol outlines the use of flow cytometry to assess changes in DNA content and identify polyploidy following this compound treatment.

Materials:

-

Cancer cell line (e.g., HCT-116)

-

6-well tissue culture plates

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at a concentration known to induce mitotic arrest (e.g., 10x IC50) for 24-48 hours.

-

Cell Harvest:

-

Collect both adherent and floating cells.

-

Wash the cells with PBS and centrifuge.

-

-

Fixation:

-

Resuspend the cell pellet in 100 µL of PBS.

-

While vortexing gently, add 900 µL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate on ice for at least 30 minutes (or store at -20°C).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Gate on single cells to exclude doublets.

-

Generate a histogram of DNA content (PI fluorescence).

-

Quantify the percentage of cells in G1 (2N DNA content), S, and G2/M (4N DNA content), as well as the population of polyploid cells (>4N DNA content).

-

Immunofluorescence for Phospho-Histone H3

This protocol describes the detection of phospho-histone H3 (Ser10) by immunofluorescence microscopy to confirm the on-target activity of this compound.

Materials:

-

Cells grown on coverslips in a 24-well plate

-

This compound

-

4% paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H3 (Ser10)

-

Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with this compound for a short duration (e.g., 1-4 hours) to observe the direct effect on histone phosphorylation.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% PFA for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 for 10 minutes.

-

-

Blocking and Staining:

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash with PBS.

-

Incubate with the secondary antibody for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash with PBS.

-

Stain with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides.

-

-

Imaging:

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the fluorescence intensity of phospho-histone H3 in treated versus control cells.

-

Conclusion

This compound is a highly selective and potent inhibitor of Aurora kinases B and C. Its cellular effects are consistent with its mechanism of action, leading to mitotic disruption characterized by polyploidy and decreased histone H3 phosphorylation, which ultimately induces apoptosis in cancer cells. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential and cellular biology of this compound and other Aurora kinase inhibitors.

References

An In-Depth Technical Guide to the Downstream Signaling Targets of BRD-7880

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD-7880 is a potent and highly selective inhibitor of Aurora Kinase B (AURKB) and Aurora Kinase C (AURKC). These serine/threonine kinases are crucial regulators of mitosis, playing pivotal roles in chromosome condensation, segregation, and cytokinesis. Dysregulation of Aurora kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound. We will delve into its mechanism of action, its impact on direct substrates such as Histone H3, and the subsequent induction of apoptosis. This guide also includes detailed experimental protocols for key assays and quantitative data to support further research and drug development efforts.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high affinity for the ATP-binding pocket of AURKB and AURKC, functioning in an ATP-competitive manner. Its selectivity for AURKB/C over Aurora Kinase A (AURKA) makes it a valuable tool for dissecting the specific roles of these kinases in cellular processes.

Kinase Inhibitory Profile of this compound

Biochemical assays have demonstrated the high potency and selectivity of this compound.

| Kinase | IC50 (nM) |

| AURKB | 7 |

| AURKC | 12 |

| AURKA | 2153 |

Table 1: Biochemical IC50 values of this compound against Aurora kinases.

Core Signaling Pathway: Inhibition of the Chromosomal Passenger Complex (CPC)

AURKB is the enzymatic core of the Chromosomal Passenger Complex (CPC), a master regulator of mitosis. The CPC, which also comprises Survivin, INCENP, and Borealin, dynamically localizes to various structures during cell division to ensure proper chromosome segregation and cytokinesis.[1][2] this compound, by inhibiting AURKB, directly disrupts the kinase activity of the CPC. This disruption is the primary upstream event that triggers the downstream signaling cascade. The integrity and proper localization of the CPC are critical for its function, and while this compound primarily targets the kinase activity, this can indirectly affect the stability and localization of the complex.[3][4][5][6]

Figure 1: Core signaling pathway of this compound.

Direct Downstream Target: Histone H3 Phosphorylation

One of the most well-characterized downstream effects of AURKB inhibition is the suppression of Histone H3 phosphorylation at Serine 10 (H3S10ph) and Serine 28 (H3S28ph).[7][8] This phosphorylation is a critical event for chromatin condensation during mitosis.

Quantitative Impact on Histone H3 Phosphorylation

Induction of Apoptosis: The Ultimate Cellular Fate

The mitotic disruption caused by this compound ultimately leads to programmed cell death, or apoptosis. The failure of proper chromosome segregation triggers a mitotic checkpoint, and if the errors cannot be corrected, the cell is directed towards an apoptotic fate. While the precise apoptotic pathway triggered by this compound has not been definitively elucidated, evidence from other AURKB inhibitors suggests the involvement of the intrinsic (mitochondrial) pathway.[12][13][14][15][16]

Caspase Activation

A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. The intrinsic pathway typically involves the activation of initiator caspase-9, which then cleaves and activates effector caspases such as caspase-3 and -7.[8][17] These executioner caspases are responsible for the cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Functionality of the chromosomal passenger complex in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Survivin mediates targeting of the chromosomal passenger complex to the centromere and midbody - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Survivin–Crm1 interaction is essential for chromosomal passenger complex localization and function | EMBO Reports [link.springer.com]

- 5. The chromosomal passenger complex: guiding Aurora-B through mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Survivin-Crm1 interaction is essential for chromosomal passenger complex localization and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histone H3 phosphorylation – A versatile chromatin modification for different occasions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Semiautomatic quantification of 3D Histone H3 phosphorylation signals during cell division in Arabidopsis root meristems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. The concept of intrinsic versus extrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. assaygenie.com [assaygenie.com]

- 15. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. Biochemistry, Extrinsic Pathway of Apoptosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. mednexus.org [mednexus.org]

An In-depth Technical Guide to the Role of Aurora Kinase B in Chromosome Segregation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aurora kinase B (AURKB) is a crucial serine/threonine kinase that governs the fidelity of cell division. As the enzymatic engine of the Chromosomal Passenger Complex (CPC), AURKB orchestrates several key mitotic events, including chromosome condensation, correction of kinetochore-microtubule attachments, regulation of the spindle assembly checkpoint (SAC), and cytokinesis.[1][2][3] Its activity is tightly regulated both spatially and temporally, ensuring that sister chromatids are segregated with high precision.[4][5] Overexpression and deregulation of AURKB are frequently observed in various human cancers, leading to chromosomal instability and aneuploidy, which makes it a prominent target for cancer therapeutics.[6][7][8] This guide provides a comprehensive technical overview of AURKB's function, regulation, and significance in disease, along with detailed experimental protocols for its study.

The Chromosomal Passenger Complex (CPC): The Hub of AURKB Function

Aurora B does not act in isolation; it is the catalytic subunit of the Chromosomal Passenger Complex (CPC).[1][2] The CPC is a dynamic molecular machine that also includes three non-enzymatic subunits:

-

Inner Centromere Protein (INCENP): A scaffold protein that is essential for both localizing and activating AURKB.[4][9] Binding to the C-terminus of INCENP triggers a conformational change in AURKB, inducing its kinase activity.[10]

-

Survivin: This subunit plays a role in targeting the CPC to the centromere and may also contribute to stimulating AURKB activity.[4][10]

-

Borealin (also known as Dasra): Works in concert with Survivin and INCENP to ensure the correct localization of the CPC.[4][11]

The "passenger" designation arises from the CPC's dynamic localization throughout mitosis.[4][12] It localizes to the chromosome arms in prophase, concentrates at the inner centromere in prometaphase and metaphase, and relocates to the central spindle in anaphase and the midbody during cytokinesis, directing AURKB activity to the appropriate substrates at each stage.[4][5][12]

Core Functions of Aurora B in Chromosome Segregation

Error Correction of Kinetochore-Microtubule Attachments

The most critical role of AURKB is to ensure chromosome bi-orientation, where sister kinetochores attach to microtubules from opposite spindle poles.[13] AURKB acts as a tension sensor to eliminate erroneous attachments, such as syntelic (both sisters attached to the same pole) or merotelic (one sister attached to both poles) attachments.[1][11]

In the absence of tension that is generated by proper bi-orientation, the inner centromere-localized AURKB is physically close to its substrates in the outer kinetochore.[11] It phosphorylates key components of the kinetochore-microtubule interface, primarily the Ndc80/Hec1 complex.[9][11][13] Phosphorylation of the N-terminal tail of Ndc80/Hec1 reduces its affinity for microtubules, promoting the detachment of the incorrect connection and providing an opportunity for a correct attachment to form.[11][13][14] Once bi-orientation is achieved, tension pulls the sister centromeres apart, increasing the physical distance between AURKB and its kinetochore substrates, leading to their dephosphorylation by phosphatases (like PP1) and the stabilization of the correct attachment.[11]

Regulation of the Spindle Assembly Checkpoint (SAC)

The SAC is a surveillance mechanism that halts the cell cycle at the metaphase-to-anaphase transition until all chromosomes are properly bi-oriented.[1][2] AURKB activity is essential for a robust SAC signal. It contributes to the checkpoint in several ways:

-

Creating Unattached Kinetochores: By destabilizing improper microtubule attachments, AURKB indirectly generates the unattached kinetochores that are the primary signal for SAC activation.[15][16]

-

Potentiating the Checkpoint Signal: AURKB is required to prevent the premature removal of SAC proteins, such as Mad2 and BubR1, from kinetochores that are not under tension.[4][16]

-

Direct Promotion of SAC Signaling: Recent evidence suggests AURKB directly promotes the production of the Mitotic Checkpoint Complex (MCC), the effector of the SAC, by phosphorylating the SAC protein Bub1 after it has been recruited to the kinetochore.[15]

Inhibition of AURKB can lead to a weakened checkpoint, causing cells to exit mitosis prematurely with misaligned chromosomes, a hallmark of chromosomal instability.[4][5]

Role in Chromosome Condensation and Cytokinesis

AURKB's functions extend beyond kinetochore regulation.

-

Chromosome Condensation: AURKB phosphorylates Histone H3 at Serine 10 (H3S10), a modification that is tightly correlated with mitotic chromosome condensation.[4] While not the sole driver of condensation, this action is critical for proper chromosome structure.[4]

-

Cytokinesis: After anaphase onset, the CPC relocates to the central spindle and midbody.[5][12] Here, AURKB phosphorylates key substrates to regulate the assembly of the contractile ring and the final separation (abscission) of the two daughter cells.[4][17] Inhibition of AURKB during this late stage often results in cytokinesis failure, leading to the formation of binucleated or polyploid cells.[18]

Key Substrates and Regulation

AURKB activity is controlled by its localization and through interactions with activators and phosphatases.[1][19] Besides the CPC subunits, kinases like Chk1 and TLK-1 can also activate AURKB.[11][19] Its diverse functions are mediated by the phosphorylation of a wide range of substrates.

Table 1: Key Substrates of Aurora Kinase B

| Substrate | Function in Mitosis | Reference(s) |

|---|---|---|

| Histone H3 (Ser10) | Correlated with chromosome condensation; a widely used marker for AURKB activity. | [4][10] |

| Ndc80/Hec1 | A core component of the kinetochore-microtubule interface; phosphorylation destabilizes attachments. | [11][13] |

| MCAK (Kif2C) | A microtubule depolymerase; phosphorylation by AURKB inhibits its activity at the centromere. | [2][20] |

| CENP-A | A histone H3 variant specific to centromeres; phosphorylation is involved in CPC recruitment. | [4] |

| Bub1 | A spindle assembly checkpoint protein; phosphorylation by AURKB promotes SAC signaling. | [15] |

| INCENP | CPC scaffold protein; phosphorylation by AURKB creates a positive feedback loop to enhance kinase activity. | [9] |

| Myosin II Light Chain | Involved in the contractile ring; phosphorylation is required for proper cytokinesis. |[4] |

Aurora B in Oncology and Drug Development

AURKB is frequently overexpressed in a multitude of solid and hematologic malignancies, and its elevated levels often correlate with high tumor grade and poor prognosis.[7][8][21] The resulting chromosomal instability is a key driver of tumorigenesis. This has made AURKB an attractive target for the development of small-molecule inhibitors.

Table 2: Selected Aurora Kinase B Inhibitors in Clinical Development

| Inhibitor | Target(s) | Key Preclinical Findings | Clinical Trial Phase (Selected) | Reference(s) |

|---|---|---|---|---|

| Barasertib (AZD1152) | Aurora B selective | Induces G2/M arrest, polyploidy, and apoptosis. Efficacy in AML models. | Phase I/II/III (AML) | [22][23] |

| Alisertib (MLN8237) | Aurora A > Aurora B | Induces G2/M arrest and aneuploidy. Efficacy in multiple myeloma and neuroblastoma xenografts. | Phase I/II (Advanced Solid Tumors) | [6][23] |

| SP-96 | Aurora B | Reduces histone H3 phosphorylation and suppresses tumor growth. | Preclinical |[24][25] |

The primary mechanism of action for these inhibitors is competitive binding to the ATP pocket of the kinase, blocking its enzymatic activity.[24] Treatment with an AURKB inhibitor typically leads to defects in chromosome alignment, override of the SAC, failure of cytokinesis, and subsequent endoreduplication and apoptosis in cancer cells.[23][24]

Experimental Protocols

In Vitro Aurora B Kinase Assay (Luminescence-based)

This protocol is adapted for a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures ADP production as a proxy for kinase activity.[20][26]

References

- 1. The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]

- 3. Aurora kinases in spindle assembly and chromosome segregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aurora kinase B - Wikipedia [en.wikipedia.org]

- 5. molbiolcell.org [molbiolcell.org]

- 6. mdpi.com [mdpi.com]

- 7. Aurora B Inhibitors as Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Correcting aberrant kinetochore microtubule attachments: an Aurora B-centric view - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. rupress.org [rupress.org]

- 14. researchgate.net [researchgate.net]

- 15. Aurora B phosphorylates Bub1 to promote spindle assembly checkpoint signaling | bioRxiv [biorxiv.org]

- 16. [PDF] Aurora B prevents premature removal of spindle assembly checkpoint proteins from the kinetochore: A key role for Aurora B in mitosis | Semantic Scholar [semanticscholar.org]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Aurora A and Aurora B jointly coordinate chromosome segregation and anaphase microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. promega.co.uk [promega.co.uk]

- 21. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What are the therapeutic applications for Aurora B inhibitors? [synapse.patsnap.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. bpsbioscience.com [bpsbioscience.com]

BRD-7880: A Technical Guide to its Effects on the Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD-7880 is a potent and selective inhibitor of Aurora kinases B (AURKB) and C (AURKC), crucial regulators of mitosis. This technical guide provides an in-depth analysis of the mechanism of action of this compound on the cell cycle. Inhibition of AURKB by this compound disrupts normal mitotic progression, leading to a failure of cytokinesis, subsequent endoreduplication, and the formation of polyploid cells. These polyploid cells then typically arrest in a G1-like state, a process mediated by the p53 tumor suppressor pathway and the downstream cyclin-dependent kinase inhibitor p21. This guide details the underlying signaling pathways, provides comprehensive experimental protocols for assessing the effects of this compound on the cell cycle, and presents quantitative data from representative studies with selective Aurora B inhibitors.

Introduction to this compound and Aurora Kinases

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in orchestrating the complex events of mitosis. Aurora B is a component of the chromosomal passenger complex (CPC), which is essential for proper chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint (SAC) signaling, and cytokinesis. Due to their frequent overexpression in various human cancers and their critical role in cell division, Aurora kinases, particularly Aurora B, have emerged as attractive targets for cancer therapy.

This compound is a small molecule inhibitor with high selectivity for Aurora B and C kinases. Its mechanism of action centers on the disruption of the catalytic activity of AURKB, leading to profound effects on cell cycle progression and ultimately inducing cell death in cancer cells.

Mechanism of Action: this compound's Impact on the Cell Cycle

The primary consequence of Aurora B inhibition by this compound is the disruption of mitosis. This leads to a cascade of events culminating in cell cycle arrest:

-

Mitotic Failure and Endoreduplication: Inhibition of AURKB function prevents the proper alignment of chromosomes at the metaphase plate and disrupts the process of cytokinesis, the final step of cell division. This failure in cytokinesis results in cells exiting mitosis without dividing, leading to the formation of tetraploid (4N) and polyploid (>4N) cells, a process known as endoreduplication.

-

G1-like Arrest in Polyploid Cells: Following endoreduplication, the resulting polyploid cells are unable to proceed through the next round of DNA synthesis and mitosis. Instead, they typically arrest in a state resembling the G1 phase of the cell cycle.

-

Role of the p53-p21 Pathway: This G1-like arrest is often mediated by the tumor suppressor protein p53. In response to the cellular stress caused by mitotic failure and polyploidy, p53 is stabilized and activated. Activated p53 then transcriptionally upregulates the expression of the cyclin-dependent kinase (CDK) inhibitor, p21CIP1/WAF1. p21, in turn, inhibits the activity of CDK2/cyclin E complexes, which are essential for the G1/S transition, thereby enforcing the cell cycle arrest.

Signaling Pathway Diagram

Induction of Apoptosis by BRD-7880: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BRD-7880 is a potent and highly selective inhibitor of Aurora kinase B (AURKB) and Aurora kinase C (AURKC). Aurora kinases are crucial regulators of mitosis, and their inhibition can lead to mitotic catastrophe and subsequent apoptosis, making them attractive targets for cancer therapy. This technical guide provides an in-depth overview of the core principles behind the induction of apoptosis by this compound, based on its known mechanism of action as an Aurora kinase B/C inhibitor. While direct quantitative data on apoptosis induction by this compound is not extensively available in the public domain, this document outlines the established signaling pathways, provides detailed experimental protocols for assessing apoptosis, and presents the available quantitative data for this compound's primary targets.

Introduction to this compound and its Molecular Targets

This compound was identified through a high-throughput screening of a large compound library and demonstrated high potency and selectivity for AURKB and AURKC over AURKA[1][2]. Aurora kinases, a family of serine/threonine kinases, play essential roles in cell division. Specifically, AURKB is a key component of the chromosomal passenger complex, which is critical for proper chromosome segregation and cytokinesis. Inhibition of AURKB disrupts these processes, leading to polyploidy and ultimately, cell death, often through apoptosis.

Quantitative Data

While specific data on the direct induction of apoptosis by this compound is limited, the following table summarizes the known in vitro inhibitory concentrations (IC50) of this compound against its primary kinase targets. This data is crucial for designing experiments to investigate its apoptotic effects.

| Target | IC50 (nM) | Reference |

| Aurora Kinase B (AURKB) | 7 | [2] |

| Aurora Kinase C (AURKC) | 12 | [2] |

| Aurora Kinase A (AURKA) | 2153 | [2] |

Table 1: In vitro kinase inhibitory activity of this compound.

Signaling Pathways

The induction of apoptosis by Aurora B inhibitors like this compound is a complex process initiated by the disruption of mitosis. The primary mechanism involves the activation of the intrinsic apoptotic pathway.

Experimental Protocols

To assess the apoptotic effects of this compound, a series of well-established assays can be employed. The following are detailed protocols for key experiments.

Cell Viability Assay (MTT/XTT Assay)

This assay is a preliminary step to determine the cytotoxic concentration range of this compound.

Workflow:

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT/XTT Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Methodology:

-

Cell Treatment: Treat cells with this compound at concentrations around its IC50 for cell viability for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases, which are key mediators of apoptosis.

Methodology:

-

Cell Treatment: Seed cells in a 96-well plate and treat with this compound for various time points (e.g., 6, 12, 24 hours).

-

Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well.

-

Incubation: Incubate at room temperature for the time specified by the manufacturer.

-

Data Acquisition: Measure luminescence or fluorescence using a plate reader.

-

Analysis: Normalize the signal to the number of cells or protein concentration.

Expected Outcomes and Interpretation

-

Cell Viability Assay: A dose-dependent decrease in cell viability is expected upon treatment with this compound.

-

Annexin V/PI Staining: An increase in the percentage of Annexin V-positive cells (early and late apoptotic) is anticipated.

-

Caspase-3/7 Activity: A time- and dose-dependent increase in caspase-3/7 activity would confirm the induction of apoptosis.

-

Cell Cycle Analysis: An accumulation of cells in the G2/M phase and the appearance of a polyploid population are expected, consistent with Aurora B inhibition.

Conclusion

This compound, as a potent and selective inhibitor of AURKB and AURKC, is expected to induce apoptosis in cancer cells through the disruption of mitosis. While direct quantitative evidence for this compound-induced apoptosis is still emerging, the methodologies and expected outcomes outlined in this guide provide a robust framework for its investigation. Further studies are warranted to fully elucidate the apoptotic signaling pathways activated by this compound and to quantify its pro-apoptotic efficacy in various cancer models.

References

BRD-7880: A Technical Guide to its Impact on Histone H3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD-7880 is a potent and selective inhibitor of Aurora kinases B and C. These serine/threonine kinases are critical regulators of mitosis, playing essential roles in chromosome condensation, spindle assembly, and cytokinesis. A key substrate of Aurora B kinase is histone H3, and its phosphorylation at specific residues, notably Serine 10 (H3S10ph) and Serine 28 (H3S28ph), is a hallmark of mitotic entry and progression. This technical guide provides an in-depth overview of the mechanism by which this compound impacts histone H3 phosphorylation, including relevant signaling pathways and detailed experimental protocols for assessing its activity.

Core Mechanism: Inhibition of Aurora B Kinase

This compound exerts its effects on histone H3 phosphorylation primarily through the direct inhibition of Aurora B kinase. During the G2 phase of the cell cycle and into mitosis, Aurora B localizes to the centromeres and is responsible for phosphorylating histone H3 on Serine 10 and Serine 28. These phosphorylation events are crucial for the recruitment of chromatin-modifying enzymes and the subsequent condensation of chromosomes, a prerequisite for proper segregation during cell division. By binding to the ATP-binding pocket of Aurora B, this compound prevents the transfer of a phosphate (B84403) group from ATP to histone H3, thereby inhibiting its phosphorylation.

Signaling Pathway

The signaling pathway leading to histone H3 phosphorylation and its inhibition by this compound is a critical component of mitotic regulation.

Caption: this compound inhibits Aurora B kinase, preventing histone H3 phosphorylation and chromosome condensation.

Quantitative Data

While specific quantitative data for the direct impact of this compound on histone H3 phosphorylation from a single, comprehensive public study is not available at this time, the expected outcome based on its mechanism of action is a dose-dependent decrease in the levels of phosphorylated histone H3 (e.g., p-H3S10). Researchers can generate such data using the experimental protocols outlined below. The following tables are templates for how such data would be structured.

Table 1: In Vitro Kinase Assay - Inhibition of Histone H3 Phosphorylation by this compound

| This compound Concentration (nM) | Aurora B Kinase Activity (% of Control) |

| 0 (Control) | 100 |

| 1 | Value |

| 10 | Value |

| 100 | Value |

| 1000 | Value |

Table 2: Cellular Assay - Reduction of p-H3S10 Levels in Response to this compound Treatment

| Cell Line | Treatment Duration (hours) | This compound Concentration (nM) | p-H3S10 Level (Relative to Control) |

| HeLa | 24 | 0 (DMSO) | 1.00 |

| HeLa | 24 | 10 | Value |

| HeLa | 24 | 50 | Value |

| HeLa | 24 | 100 | Value |

| HCT116 | 24 | 0 (DMSO) | 1.00 |

| HCT116 | 24 | 10 | Value |

| HCT116 | 24 | 50 | Value |

| HCT116 | 24 | 100 | Value |

Experimental Protocols

Western Blot for Histone H3 Phosphorylation

This protocol details the detection and quantification of phosphorylated histone H3 (specifically p-H3S10) in cell lysates following treatment with this compound.

a. Cell Culture and Treatment:

-

Seed cells (e.g., HeLa, HCT116) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

b. Histone Extraction:

-

Wash cells with ice-cold PBS and scrape into a microcentrifuge tube.

-

Centrifuge at 1,500 rpm for 5 minutes at 4°C and discard the supernatant.

-

Resuspend the cell pellet in 1 ml of ice-cold PBS.

-

Centrifuge at 1,500 rpm for 5 minutes at 4°C and discard the supernatant.

-

Resuspend the pellet in 5 volumes of hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, and protease/phosphatase inhibitors).

-

Incubate on ice for 30 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with rotation for at least 1 hour at 4°C.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing histones to a new tube and add trichloroacetic acid (TCA) to a final concentration of 20%.

-

Incubate on ice for 30 minutes to precipitate the histones.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Wash the histone pellet twice with ice-cold acetone.

-

Air-dry the pellet and resuspend in ddH2O.

-

Determine protein concentration using a BCA assay.

c. SDS-PAGE and Western Blotting:

-

Mix 10-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.

-

Load samples onto a 15% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.

-

Transfer proteins to a PVDF membrane at 100V for 1 hour.

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-histone H3 (Ser10) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for loading, strip the membrane and re-probe with an antibody against total histone H3.

d. Quantification:

-

Measure the band intensity for p-H3S10 and total H3 using densitometry software (e.g., ImageJ).

-

Calculate the ratio of p-H3S10 to total H3 for each sample.

-

Normalize the results to the vehicle control.

Caption: Workflow for assessing histone H3 phosphorylation via Western blot.

In-Cell Western™ Assay

This high-throughput method allows for the quantification of histone H3 phosphorylation directly in microplates.

a. Cell Seeding and Treatment:

-

Seed cells in a 96-well or 384-well plate.

-

Treat with this compound as described for the Western blot protocol.

b. Staining:

-

Fix cells with 4% paraformaldehyde in PBS for 20 minutes.

-

Wash wells twice with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 20 minutes.

-

Wash wells twice with PBS containing 0.1% Tween-20.

-

Block with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1.5 hours.

-

Incubate with primary antibodies for p-H3S10 and a normalization protein (e.g., total H3 or a housekeeping protein) diluted in blocking buffer overnight at 4°C.

-

Wash wells five times with PBS containing 0.1% Tween-20.

-

Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye® 680RD and IRDye® 800CW) for 1 hour at room temperature, protected from light.

-

Wash wells five times with PBS containing 0.1% Tween-20.

c. Imaging and Analysis:

-

Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the fluorescence intensity for both the target (p-H3S10) and normalization protein in each well.

-

Calculate the ratio of the target signal to the normalization signal.

-

Normalize the results to the vehicle control.

Caption: Workflow for In-Cell Western assay to measure histone H3 phosphorylation.

Conclusion

This compound effectively inhibits the phosphorylation of histone H3 by targeting Aurora B kinase. The experimental protocols provided in this guide offer robust methods for quantifying this effect in both in vitro and cellular contexts. The resulting data will be crucial for understanding the molecular pharmacology of this compound and its potential as a therapeutic agent in oncology and other diseases characterized by aberrant cell division. Further research is warranted to fully elucidate the downstream consequences of this compound-mediated inhibition of histone H3 phosphorylation.

The Oncogenic Role of Aurora Kinases: A Technical Guide for Researchers

An In-depth Examination of Aurora Kinases in Cancer Biology, Therapeutic Targeting, and Experimental Methodologies

Introduction

The Aurora kinases, a family of serine/threonine kinases, are critical regulators of cell division. In mammals, this family comprises three members: Aurora A, Aurora B, and Aurora C. These kinases play essential roles in ensuring the fidelity of mitosis and meiosis, governing processes from centrosome maturation and spindle assembly to chromosome segregation and cytokinesis. While vital for normal cellular function, the aberrant expression and activity of Aurora kinases are frequently implicated in the pathogenesis of numerous human cancers. Their overexpression often correlates with aneuploidy, chromosomal instability, and aggressive tumor phenotypes, making them compelling targets for anticancer drug development.[1][2] This technical guide provides a comprehensive overview of the oncogenic roles of Aurora kinases, details key signaling pathways, presents quantitative data on their expression and inhibition, and offers detailed protocols for their experimental investigation.

The Aurora Kinase Family: Structure and Function

The three members of the Aurora kinase family, while sharing a highly conserved C-terminal catalytic domain, possess distinct N-terminal domains that dictate their specific subcellular localizations and functions.[3]

-

Aurora A (AURKA) is primarily associated with the centrosome and spindle poles. Its activity peaks during the G2 phase and M phase of the cell cycle, where it is crucial for centrosome maturation and separation, as well as the assembly of a bipolar mitotic spindle.[4]

-

Aurora B (AURKB) is a component of the chromosomal passenger complex (CPC), which also includes INCENP, Survivin, and Borealin. The CPC localizes to centromeres during early mitosis and relocates to the spindle midzone and midbody during anaphase and telophase, respectively. Aurora B is essential for proper chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.[5][6]

-

Aurora C (AURKC) is highly expressed in meiotic cells, particularly in the testes.[1][7] While its role in mitosis is less defined, it can compensate for the loss of Aurora B function to some extent. Aberrant expression of Aurora C has been observed in various cancers, where it may contribute to tumorigenesis by promoting aneuploidy.[8][9]

Oncogenic Roles of Aurora Kinases

The deregulation of Aurora kinases is a common feature in a wide array of human malignancies. Their oncogenic functions are multifaceted, impacting cell cycle progression, apoptosis, and metastasis.

Overexpression in Cancer

Elevated expression of Aurora kinases is a hallmark of many cancers, often correlating with poor prognosis.[2][10] Analysis of large-scale cancer genomics datasets, such as The Cancer Genome Atlas (TCGA), has revealed significant upregulation of Aurora kinase mRNA in numerous tumor types compared to normal tissues.[11][12]

Table 1: Aurora Kinase mRNA Expression in Selected Human Cancers (TCGA Data)

| Cancer Type | Aurora A (AURKA) Fold Change (Tumor vs. Normal) | Aurora B (AURKB) Fold Change (Tumor vs. Normal) | Aurora C (AURKC) Fold Change (Tumor vs. Normal) |

| Breast Invasive Carcinoma (BRCA) | 3.47 | Significantly Upregulated | No Significant Difference |

| Colon Adenocarcinoma (COAD) | Significantly Upregulated | Significantly Upregulated | Significantly Upregulated |

| Lung Adenocarcinoma (LUAD) | Significantly Upregulated | Significantly Upregulated | Significantly Upregulated |

| Ovarian Serous Cystadenocarcinoma (OV) | Significantly Upregulated | Significantly Upregulated | Significantly Upregulated |

| Prostate Adenocarcinoma (PRAD) | Significantly Upregulated | Significantly Upregulated | No Significant Difference |

Data derived from analyses of TCGA datasets. "Significantly Upregulated" indicates a statistically significant increase in mRNA expression in tumor tissues compared to normal tissues. Specific fold changes can vary between studies and datasets.[11][12][13][14][15]

Induction of Genomic Instability

A primary mechanism through which Aurora kinases contribute to tumorigenesis is by inducing genomic instability. Overexpression of Aurora A can lead to centrosome amplification, resulting in the formation of multipolar spindles and subsequent chromosome missegregation.[16] Deregulation of Aurora B activity impairs the spindle assembly checkpoint, allowing cells with improper kinetochore-microtubule attachments to proceed through mitosis, leading to aneuploidy.[5]

Key Signaling Pathways

Aurora kinases are embedded within complex signaling networks that regulate cell proliferation and survival. Their oncogenic activity often arises from the dysregulation of these pathways.

The p53 Tumor Suppressor Pathway

Aurora kinases A and B can negatively regulate the tumor suppressor protein p53. Aurora A can phosphorylate p53, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This abrogation of p53 function allows cancer cells to evade apoptosis and continue to proliferate despite cellular damage.

The Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is a common driver of cancer. Aurora A has been shown to interact with and stabilize β-catenin, a key effector of the Wnt pathway. This leads to the increased transcription of β-catenin target genes, such as c-Myc and Cyclin D1, which promote cell proliferation.

Therapeutic Targeting of Aurora Kinases

The established role of Aurora kinases in promoting tumorigenesis has led to the development of numerous small-molecule inhibitors. These inhibitors can be broadly classified as pan-Aurora inhibitors or selective inhibitors of specific family members.

Table 2: IC50 Values of Selected Aurora Kinase Inhibitors

| Inhibitor | Target(s) | Cancer Cell Line | IC50 (nM) |

| Alisertib (MLN8237) | Aurora A | HCT-116 (Colon) | 32 |

| TIB-48 (T-cell Lymphoma) | 80-100 | ||

| Multiple Myeloma (various) | 3 - 1710 | ||

| Barasertib (AZD1152) | Aurora B | NCI-H82 (SCLC) | 1 |

| MOLM13 (AML) | <50 | ||

| Various Hematological | 0.37 (cell-free) | ||

| Danusertib (PHA-739358) | Pan-Aurora | Various Solid Tumors | Sub-micromolar |

| BCR-ABL positive CML | 19 |

IC50 values represent the concentration of the inhibitor required to inhibit the biological process by 50% and can vary depending on the cell line and assay conditions.[17][18][19][20][21][22]

Experimental Protocols

Investigating the oncogenic role of Aurora kinases requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Experimental Workflow for Investigating an Aurora Kinase Inhibitor

References

- 1. Functions of Aurora kinase C in meiosis and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gene Expression Profiles of the Aurora Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Increased Aurora B expression reduces substrate phosphorylation and induces chromosomal instability [frontiersin.org]

- 6. Aurora B Phosphorylates Multiple Sites on Mitotic Centromere-associated Kinesin to Spatially and Temporally Regulate Its Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functions of Aurora kinase C in meiosis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The oncogenic role of meiosis-specific Aurora kinase C in mitotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are Aurora C inhibitors and how do they work? [synapse.patsnap.com]

- 10. Elevated expression of Aurora-A/AURKA in breast cancer associates with younger age and aggressive features - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive analysis identifies as a critical prognostic prediction gene in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AURKB promotes colorectal cancer progression by triggering the phosphorylation of histone H3 at serine 10 to activate CCNE1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Meta-analysis of Aurora Kinase A (AURKA) Expression Data Reveals a Significant Correlation Between Increased AURKA Expression and Distant Metastases in Human ER-positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Elevated expression of Aurora-A/AURKA in breast cancer associates with younger age and aggressive features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. selleckchem.com [selleckchem.com]

- 19. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of BRD-7880 Bound to Aurora Kinase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural and functional analysis of the inhibitor BRD-7880 in complex with Aurora kinases. The information presented herein is intended to support research and development efforts in the field of oncology and kinase inhibitor design.

Executive Summary

This compound is a potent inhibitor of Aurora kinases, a family of serine/threonine kinases crucial for cell cycle regulation. Dysregulation of Aurora kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This document details the structural basis of this compound's interaction with Aurora kinases, presenting key quantitative data, experimental methodologies, and relevant signaling pathways to provide a thorough understanding of its mechanism of action.

Quantitative Data

The binding affinity and inhibitory activity of this compound against Aurora kinases have been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data.

Table 1: Crystallographic Data for this compound in Complex with Aurora A

| Parameter | Value |

| PDB ID | 6GRA |

| Resolution | 2.60 Å |

| R-Value Work | 0.210 |

| R-Value Free | 0.269 |

| Space Group | P 61 2 2 |

| Organism | Homo sapiens |

| Expression System | Escherichia coli |

Table 2: Binding Affinity of this compound for Aurora Kinases (Isothermal Titration Calorimetry)

| Target | Kd (nM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| AURKA | 180 ± 20 | 0.9 | -11.2 ± 0.2 | 2.0 |

| AURKB:INCENP | 20 ± 2 | 1.0 | -8.9 ± 0.1 | -1.7 |

| AURKC:INCENP | 40 ± 3 | 1.1 | -9.5 ± 0.2 | -0.8 |

Data extracted from supplementary materials of the referenced publication.

Table 3: Inhibitory Activity of this compound against Aurora Kinases (Kinase Assay)

| Target | IC50 (nM) |